
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile is an organic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a furan ring, an ethoxyphenyl group, and a malononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5-(2-ethoxyphenyl)-2-furaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in an ethanol solvent at room temperature, and the product is obtained after a few hours of stirring .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing eco-friendly practices to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxymethylene)malononitrile: Similar in structure but lacks the furan ring.
2-((3-Methylthiophen-2-yl)methylene)malononitrile: Contains a thiophene ring instead of a furan ring
Uniqueness
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile is unique due to the presence of both the furan ring and the ethoxyphenyl group. This combination imparts distinct chemical properties, making it a valuable compound for synthesizing diverse heterocyclic structures. Its versatility and reactivity set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
853312-15-9 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[[5-(2-ethoxyphenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c1-2-19-15-6-4-3-5-14(15)16-8-7-13(20-16)9-12(10-17)11-18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
UVARBDBTFVFUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


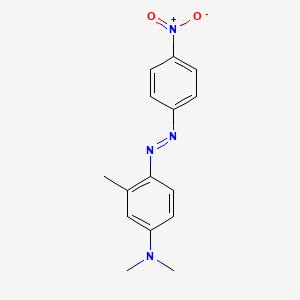

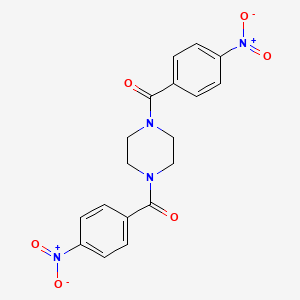
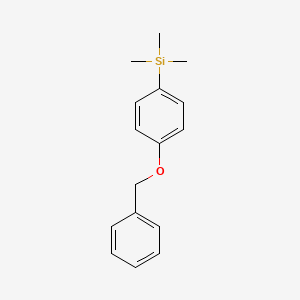

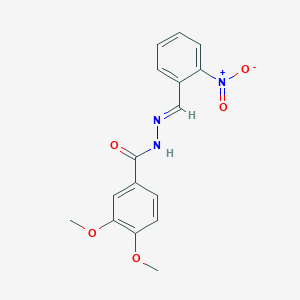
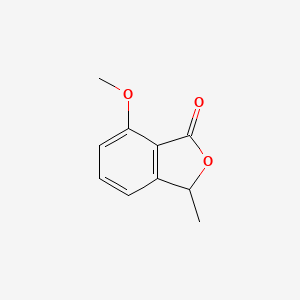
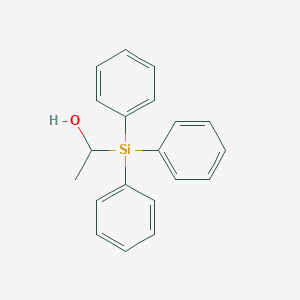
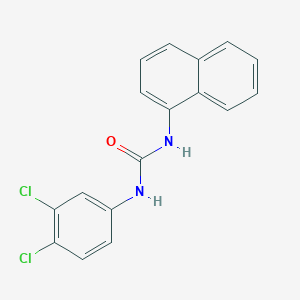

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
